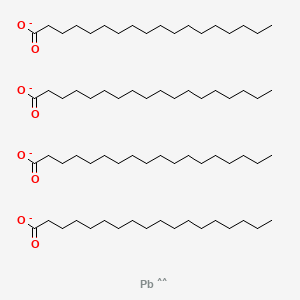
Lead(4+) stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Lead(4+) stearate can be synthesized through several methods:
-
Reaction of Stearic Acid with Lead(II) Oxide: : This method involves reacting stearic acid with lead(II) oxide in the presence of a catalyst such as acetic acid . The reaction can be represented as:
2C17H35COOH+PbO→(C17H35COO)2Pb+H2O
-
Exchange Reaction: : Another method involves an exchange reaction between lead(II) acetate and sodium stearate :
Pb(CH3COO)2+2NaC18H35O2→Pb(C18H35O2)2+2CH3COONa
Industrial production methods often involve these reactions under controlled conditions to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Lead(4+) stearate undergoes various chemical reactions, including:
Oxidation and Reduction: This compound has weak oxidizing or reducing powers.
Thermal Decomposition: The thermal decomposition of lead stearate in octanol can be used to synthesize lead nanoparticles.
Common reagents and conditions used in these reactions include octanol for thermal decomposition and various catalysts for oxidation and reduction reactions .
Scientific Research Applications
Lead(4+) stearate has several scientific research applications:
Nanoparticle Synthesis: It is used in the synthesis of lead nanoparticles through thermal decomposition.
Industrial Applications: This compound is used as a drier in oil paints and varnishes to speed up polymerization and oxidation processes.
Mechanism of Action
The mechanism of action of lead(4+) stearate involves its interaction with various molecular targets and pathways:
Oxidative Stress: Lead compounds, including this compound, can induce oxidative stress by generating reactive oxygen species.
Endothelial Dysfunction: The oxidative stress caused by lead compounds can result in endothelial dysfunction, leading to increased vascular tone and systemic vasoconstriction.
Comparison with Similar Compounds
Lead(4+) stearate can be compared with other similar compounds such as:
Lead(II) Stearate: Both compounds are salts of lead and stearic acid, but they differ in their oxidation states and specific applications.
Lead Palmitate: Similar to this compound, lead palmitate is a lead soap with a different fatty acid chain length.
These compounds share similar properties but differ in their specific uses and chemical behaviors .
Properties
CAS No. |
7717-46-6 |
|---|---|
Molecular Formula |
C72H140O8Pb-4 |
Molecular Weight |
1341 g/mol |
InChI |
InChI=1S/4C18H36O2.Pb/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h4*2-17H2,1H3,(H,19,20);/p-4 |
InChI Key |
FUWVIBJNYJGKEV-UHFFFAOYSA-J |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Pb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzoic acid, 2-(acetyloxy)-, 4-[[4-(4-chlorophenyl)-2-thiazolyl]amino]phenyl ester](/img/structure/B12641506.png)
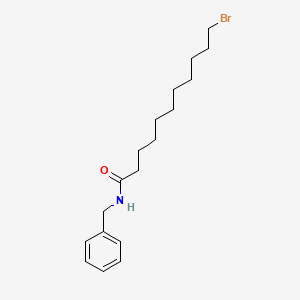
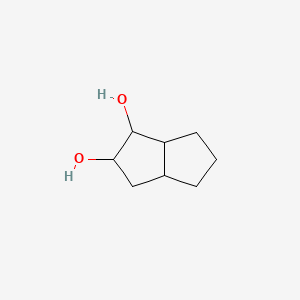
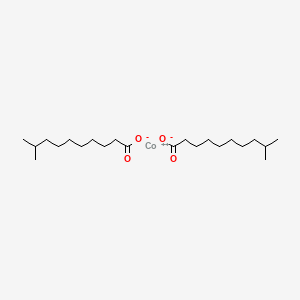
![1,3-Benzenediol, 4-[2-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12641530.png)
![3-Piperidinecarboxamide, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-, (3S,6R)-](/img/structure/B12641535.png)
![2-[4a-hydroxy-1-(4-methoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-(2-ethylhexyl)acetamide](/img/structure/B12641545.png)
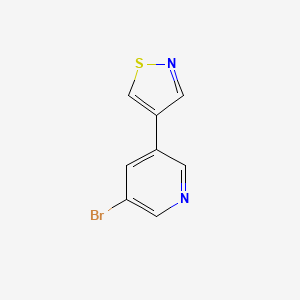
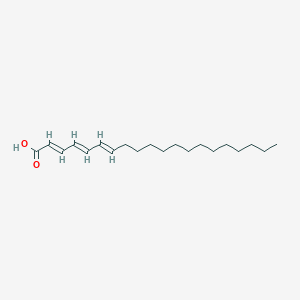
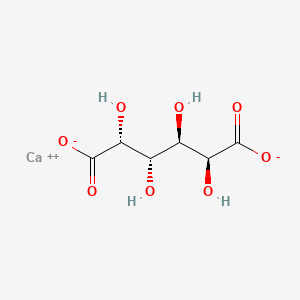

![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[[(3S)-3-amino-2-oxopiperidin-1-yl]methyl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12641580.png)
